LCAHA

Cancer Research Cell Cycle Drug Discovery

Researchers studying USP2a-dependent ubiquitination in p53-mutant colorectal models face a critical selectivity gap: pan-DUB inhibitors confound target identification, while alternative USP2a probes lack LCAHA's distinctive biphasic cellular activity. LCAHA resolves this by combining non-competitive USP2a inhibition (IC₅₀ 9.7 µM Ub-AMC; 3.7 µM Di-Ub) with a unique therapeutic window. • Submicromolar GI₅₀ (<1 µM) vs. LD₅₀ ~27 µM - a ≥27-fold selectivity margin unattainable with LCAE or ML364. • p53-independent cyclin D1 destabilization and G₀/G₁ arrest validated in HCT116 p53⁻/⁻ lines. • No USP7 inhibition at 10 µM, unlike NSC632839, ensuring target-specific ubiquitination readouts. Supplied at ≥98% purity with full analytical documentation. Bulk quantities and custom packaging available.

Molecular Formula C24H41NO3
Molecular Weight 391.596
CAS No. 117094-40-3
Cat. No. B608495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCAHA
CAS117094-40-3
SynonymsLCAHA
Molecular FormulaC24H41NO3
Molecular Weight391.596
Structural Identifiers
SMILESO[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1
InChIInChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeyWZXAGWREMCSWMF-YPLGJCPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LCAHA: Potent USP2a Growth Inhibitor


LCAHA (LCA hydroxyamide; CAS 117094-40-3) is a synthetic derivative of the secondary bile acid lithocholic acid (LCA) [1]. It is a small-molecule inhibitor of the deubiquitinase USP2a, with reported IC₅₀ values of 9.7 µM in the Ub-AMC assay and 3.7 µM in the Di-Ub assay . LCAHA induces destabilization of cyclin D1 and G₀/G₁ cell-cycle arrest, with submicromolar growth-inhibitory (GI₅₀) activity that is independent of p53 status .

LCAHA Irreplaceability in USP2a Inhibition


Substituting LCAHA with another USP2a inhibitor, such as ML364, STD1T, or even the closely related derivative LCAE, risks losing the compound's unique biphasic cellular activity profile. While some comparators show higher biochemical potency against USP2a, LCAHA uniquely achieves potent growth inhibition (GI₅₀ < 1 µM) at concentrations well below its lethal dose (LD₅₀ ~27 µM), a therapeutic window not observed with structurally similar LCA derivatives [1]. Furthermore, LCAHA's non-competitive inhibition mechanism and selectivity profile (e.g., no inhibition of USP7 at 10 µM) distinguish it from pan-DUB inhibitors like NSC632839, which lacks this target specificity [1].

LCAHA Quantitative Differentiation


Selective Growth Inhibition vs. LCAE

LCAHA exhibits a biphasic cellular response characterized by potent growth inhibition (GI₅₀) at submicromolar concentrations, with a >30-fold selectivity window over its lethal effect (LD₅₀). In contrast, the closely related derivative LCAE, while showing similar USP2a enzymatic inhibition (IC₅₀ 5.8 µM in Ub-AMC assay), does not exhibit a measurable GI₅₀ and acts primarily via a lethal effect [1].

Cancer Research Cell Cycle Drug Discovery

USP2a over USP7 Target Selectivity

LCAHA demonstrates functional selectivity for USP2a over USP7. At a concentration of 10 µM, LCAHA inhibits USP2a activity but shows no inhibition of USP7 in a Ub-AMC assay. In contrast, the pan-DUB inhibitor NSC632839 is non-selective, inhibiting both USP2 (IC₅₀ = 45 µM) and USP7 (IC₅₀ = 37 µM) with similar potency [1].

Deubiquitinase Target Selectivity Chemical Biology

Non-Competitive Inhibition Mechanism

LCAHA inhibits USP2a via a non-competitive mechanism, as demonstrated by a decrease in Vmax without a change in Km in Lineweaver-Burk kinetic analysis. This contrasts with many kinase inhibitors and suggests LCAHA binds to an allosteric site, a feature that may contribute to its selectivity and cellular activity profile [1].

Enzyme Kinetics Mechanism of Action Biochemistry

p53-Independent Activity

LCAHA's growth-inhibitory activity (GI₅₀) is independent of p53 status, showing nearly identical potency in HCT116 p53 wild-type (GI₅₀ = 0.87 µM) and p53⁻/⁻ (GI₅₀ = 0.96 µM) cells. This contrasts with some USP2a inhibitors like ML364, where cellular activity can be influenced by p53 pathway status, as ML364 is known to increase p53 levels at high doses [1][2].

Tumor Suppressor p53 Colorectal Cancer

LCAHA Optimal Research Applications


Cyclin D1 Arrest in p53-Mutant Colorectal Cancer

Due to its submicromolar GI₅₀ and p53-independent activity, LCAHA is ideal for studying cyclin D1 destabilization and G₀/G₁ arrest in colorectal cancer lines with p53 mutations, such as HCT116 p53⁻/⁻, where other USP2a inhibitors may exhibit altered efficacy [1].

USP2a-Specific Deubiquitinase Profiling

LCAHA's selectivity for USP2a over USP7 at 10 µM makes it a preferred probe for distinguishing USP2a-dependent ubiquitination events from those mediated by USP7, avoiding the confounding effects observed with pan-DUB inhibitors like NSC632839 [1].

Non-Competitive Allosteric DUB Modulation

The established non-competitive inhibition mechanism of LCAHA provides a valuable tool for exploring allosteric regulation of USP2a, enabling studies on enzyme conformation and the development of allosteric DUB inhibitors with improved selectivity profiles [1].

Technical Documentation Hub

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34 linked technical documents
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